trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene
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Overview
Description
Trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene: is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo(a)pyrene, which is known for its toxic, mutagenic, and carcinogenic properties. This compound is of significant interest due to its role in the metabolic pathways of benzo(a)pyrene and its potential implications in environmental and health-related studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene can be synthesized through the oxidation of benzo(a)pyrene using various microorganisms, such as the filamentous fungus Cunninghamella elegans. The oxidation process involves the formation of diastereomeric benzo(a)pyrene 9,10-diol 7,8-epoxides .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form diastereomeric benzo(a)pyrene 9,10-diol 7,8-epoxides.
Hydroxylation: Aryl hydroxylation is a primary metabolic pathway.
Common Reagents and Conditions:
Oxidizing Agents: Microbial enzymes, such as those from Cunninghamella elegans.
Reaction Conditions: Typically involves incubation with the microorganism in a suitable growth medium at controlled temperatures.
Major Products:
Benzo(a)pyrene 9,10-diol 7,8-epoxides: Formed through further oxidation.
Various Hydroxylated Metabolites: Resulting from aryl hydroxylation.
Scientific Research Applications
Trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene has several scientific research applications:
Environmental Studies: Used to study the metabolic pathways of polycyclic aromatic hydrocarbons in the environment.
Toxicology: Helps in understanding the toxic, mutagenic, and carcinogenic effects of benzo(a)pyrene and its metabolites.
Microbial Metabolism: Investigated for its role in microbial degradation of environmental pollutants.
Mechanism of Action
The mechanism of action of trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene involves its metabolic conversion to reactive intermediates. The compound is oxidized by microbial enzymes to form diastereomeric benzo(a)pyrene 9,10-diol 7,8-epoxides, which are implicated in its carcinogenic activity . These intermediates can bind to DNA, leading to mutations and potentially cancer .
Comparison with Similar Compounds
Trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene: Another metabolite of benzo(a)pyrene with similar metabolic pathways.
Trans-4,5-Dihydroxy-4,5-dihydrobenzo(a)pyrene: Also undergoes similar oxidation reactions.
Uniqueness: Trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene is unique due to its specific position of hydroxylation and its role in forming diastereomeric epoxides, which are crucial for understanding the carcinogenic mechanisms of benzo(a)pyrene .
Properties
CAS No. |
58886-98-9 |
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Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(9R,10R)-9,10-dihydrobenzo[a]pyrene-9,10-diol |
InChI |
InChI=1S/C20H14O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,16,20-22H/t16-,20+/m1/s1 |
InChI Key |
GHARBPKRUUKTCI-UZLBHIALSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]([C@@H](C=C5)O)O)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C=C5)O)O)C=C2 |
Origin of Product |
United States |
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